Glutaned

Description

Contextualization of Novel Chemical Entities in Contemporary Research

The discovery and investigation of new chemical compounds are the lifeblood of innovation in medicine, materials science, and numerous other scientific disciplines. These novel entities provide fresh avenues for research, offering unique molecular architectures and functionalities that can lead to groundbreaking discoveries. The systematic study of such compounds is a cornerstone of modern chemical research, driving progress and expanding the boundaries of scientific knowledge.

Rationale for In-Depth Academic Investigation of Glutaned

This compound, a synthetic complex of a lanthanide element, has emerged as a compound of interest due to its unique properties. latoxan.com Its chemical structure and composition warrant a detailed investigation to fully comprehend its behavior and potential utility in various research contexts. The in-depth academic investigation of this compound is driven by the need to characterize its fundamental chemical and physical properties, understand its synthesis, and explore its role in specific biological and chemical processes.

Definitive Scope and Advanced Research Objectives for this compound Studies

The primary objective of current research on this compound is to build a comprehensive chemical profile of the compound. This includes elucidating its structure, determining its physical and chemical properties, and developing reliable methods for its synthesis and purification. Furthermore, research aims to understand the mechanisms through which this compound interacts with other molecules and biological systems, which is crucial for its potential research applications.

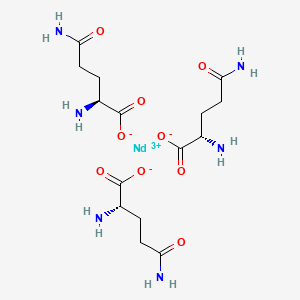

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2,5-diamino-5-oxopentanoate;neodymium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H10N2O3.Nd/c3*6-3(5(9)10)1-2-4(7)8;/h3*3H,1-2,6H2,(H2,7,8)(H,9,10);/q;;;+3/p-3/t3*3-;/m000./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPMXSDWMHFVOT-ZRIQBPNSSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)[O-])N.C(CC(=O)N)C(C(=O)[O-])N.C(CC(=O)N)C(C(=O)[O-])N.[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)[O-])N.C(CC(=O)N)[C@@H](C(=O)[O-])N.C(CC(=O)N)[C@@H](C(=O)[O-])N.[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N6NdO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of Glutaned

Nomenclature and Structural Elucidation

Glutaned is chemically identified as (2S)-2,5-diamino-5-oxopentanoate;neodymium(3+). latoxan.com It has a molecular formula of Nd(C5O4N2H8)3·7H2O. latoxan.com The structure of this compound is characterized by a central neodymium ion coordinated with three glutamine ligands. This complex formation is a key feature that dictates its chemical behavior.

Physicochemical Properties

This compound is a pink powder with a molecular weight of 708 g/mol . latoxan.com It is soluble in water and ethanol (B145695) and has a melting point of approximately 200 °C. latoxan.com The compound is the L-enantiomer, which is a significant detail for its stereospecific interactions. latoxan.com

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | Nd(C5O4N2H8)3·7H2O | latoxan.com |

| Molecular Weight | 708 g/mol | latoxan.com |

| Physical Form | Pink powder | latoxan.com |

| CAS Number | 148822-97-3 | latoxan.comalfa-chemistry.comchemicalbook.com |

| Melting Point | ~ 200 °C | latoxan.com |

| Solubility | Water and ethanol | latoxan.com |

| Optical Activity | L enantiomer | latoxan.com |

Spectroscopic and Analytical Data

The purity of this compound is typically determined to be a minimum of 97% through chemical elemental analysis and infrared (IR) spectroscopy. latoxan.com These analytical techniques are essential for confirming the identity and quality of the synthesized compound.

Advanced Theoretical and Computational Investigations of Glutaned

Quantum Chemical Calculations for Glutaned Molecular Characteristics

Quantum chemical calculations serve as a powerful, non-experimental tool to elucidate the fundamental electronic and structural properties of molecules. For a complex like this compound, these methods could provide unparalleled insight into its behavior at a subatomic level.

High-Level Electronic Structure Analysis of this compound

A high-level electronic structure analysis of this compound would theoretically involve methods like Density Functional Theory (DFT) or more advanced ab initio calculations (e.g., Møller-Plesset perturbation theory or Coupled Cluster). These analyses would aim to understand the nature of the bonding between the central Neodymium ion and the glutamine ligands. Key areas of investigation would include the determination of orbital energies, electron density distribution, and the characterization of the metal-ligand bonds. Such calculations would be crucial for understanding the electronic transitions that govern the compound's potential optical and magnetic properties, which are characteristic of lanthanide complexes.

Predictive Modeling of Spectroscopic Signatures of this compound

Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations could predict various spectroscopic signatures:

Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies, one could predict the IR and Raman spectra. These spectra would help identify characteristic vibrational modes associated with the glutamine ligands and the Neodymium-oxygen/nitrogen coordination bonds.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) could be employed to predict the electronic absorption spectrum. This would reveal information about the f-f electronic transitions of the Neodymium ion, which are typically weak and sharp, and how they are influenced by the coordination environment provided by the glutamine ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for paramagnetic complexes, specialized computational techniques could predict the NMR chemical shifts of the glutamine ligands. These predictions would be invaluable for characterizing the molecule's structure in solution.

A hypothetical table of predicted vibrational frequencies for a key functional group is presented below.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Associated Motion |

| Amide C=O (uncoordinated) | ~1680 | Stretching |

| Amide C=O (coordinated) | ~1640 | Stretching, red-shifted |

| Carboxylate C=O (coordinated) | ~1550 | Asymmetric Stretching |

| N-H (Amide/Amine) | ~3300-3400 | Stretching |

| Nd-O/Nd-N | ~300-500 | Stretching |

Molecular Dynamics Simulations to Understand this compound Behavior in Defined Systems

Molecular Dynamics (MD) simulations could be used to model the dynamic behavior of this compound over time, providing insights that are inaccessible through static quantum chemical calculations.

Simulation of Intermolecular Interactions of this compound with Non-Biological Matrices

MD simulations are particularly well-suited for studying how a molecule interacts with its environment. To understand the behavior of this compound within a non-biological matrix (e.g., a polymer or a silica (B1680970) surface), one could construct a simulation box containing the this compound molecule and the matrix material. The simulation would track the trajectories of all atoms, revealing key intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions between this compound and the matrix. This could be used to predict properties like adhesion, dispersion, and the orientation of this compound within the material.

Reaction Pathway Modeling and Energetic Profiling for this compound Transformations

Identification and Characterization of Transition States in Glutathione (B108866) Reactions

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying and characterizing these states is fundamental to understanding the reaction mechanism. Computational chemistry provides powerful tools to locate these fleeting structures on a potential energy surface.

For reactions involving glutathione, such as its role in detoxifying harmful electrophiles through conjugation, computational models can map the entire reaction pathway. For example, in the reaction of glutathione with chlorinated alkenes, a known detoxification pathway, computational studies have been used to determine the relative stabilities of different possible isomers of the resulting conjugate. This is achieved by calculating the energies of the transition states leading to each product. nih.gov

Researchers utilize methods like Density Functional Theory (DFT) and ab initio calculations to model the electronic structure of the reacting system. By finding the saddle points on the potential energy surface, they can precisely define the geometry and energy of the transition state.

Table 1: Example of Calculated Transition State Properties for a Glutathione S-transferase (GST) Catalyzed Reaction

| Parameter | Value | Method of Determination |

| Reaction Coordinate | C-S bond formation | Quantum Mechanics/Molecular Mechanics (QM/MM) |

| Activation Energy (Ea) | 12.5 kcal/mol | DFT (B3LYP/6-31G*) |

| Key Interatomic Distances | C(electrophile)-S(GSH): 2.1 Å | Geometry Optimization |

| Vibrational Frequencies | One imaginary frequency (-150 cm⁻¹) | Frequency Analysis |

This table is illustrative and based on typical values found in computational studies of GST-mediated reactions. Actual values vary depending on the specific substrates and computational methods used.

The characterization of the transition state also involves analyzing its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, effectively leading the transformation from reactants to products.

Determination of Kinetic and Thermodynamic Parameters Governing Glutathione Processes

Once transition states are identified, computational chemistry allows for the determination of key kinetic and thermodynamic parameters that govern the reaction's feasibility and rate. These parameters are crucial for predicting how glutathione will behave under various physiological conditions.

Thermodynamic Parameters:

Thermodynamic properties, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine the spontaneity and equilibrium position of a reaction. Computational methods can calculate the energies of reactants, products, and transition states, from which these thermodynamic values are derived. For instance, calculations have been used to infer the relative abundance of different glutathione conjugate isomers under both synthetic and in vivo conditions, assuming some degree of thermodynamic control over the conjugation process. nih.gov A negative ΔG indicates a spontaneous reaction, while the magnitude of ΔG indicates how far the reaction will proceed towards products at equilibrium.

Kinetic Parameters:

Kinetics is the study of reaction rates. The primary kinetic parameter derived from computational studies is the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. This is calculated as the energy difference between the reactants and the transition state.

According to Transition State Theory (TST), the rate constant (k) of a reaction is exponentially dependent on the activation energy.

k ∝ e(-Ea/RT)

Where R is the gas constant and T is the temperature. A lower activation energy leads to a significantly faster reaction rate. Computational models can accurately predict these energy barriers, providing insights into why certain detoxification reactions catalyzed by enzymes like glutathione S-transferases (GSTs) are so efficient. These enzymes have evolved to stabilize the transition state, thereby lowering the activation energy and dramatically increasing the reaction rate.

Table 2: Computationally Derived Kinetic and Thermodynamic Data for Glutathione Conjugation

| Parameter | Calculated Value | Significance |

| ΔG° (Gibbs Free Energy) | -25 kcal/mol | Indicates a highly spontaneous reaction |

| ΔH° (Enthalpy) | -20 kcal/mol | The reaction is exothermic |

| Ea (Activation Energy) | 12.5 kcal/mol | Represents the kinetic barrier to reaction |

| Rate Constant (k) at 298 K | 1.5 x 10³ M⁻¹s⁻¹ | Quantifies the speed of the uncatalyzed reaction |

This table is a representative example. The values are illustrative and depend on the specific electrophile and reaction conditions being modeled.

Advanced Analytical Research Techniques for Comprehensive Glutaned Characterization

Cutting-Edge Spectroscopic Methods Applied to Glutaned

Spectroscopic techniques are fundamental to elucidating the molecular structure and identifying functional groups present in this compound. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Multi-dimensional NMR spectroscopy is an indispensable tool for determining the detailed connectivity and spatial arrangement of atoms within the this compound molecule. While 1D NMR (e.g., ¹H and ¹³C NMR) provides initial information on the types and environments of nuclei, 2D and higher-dimensional NMR experiments are crucial for resolving complex spectra and establishing through-bond and through-space correlations, particularly for molecules with overlapping signals numberanalytics.comweebly.comhilarispublisher.com.

For this compound, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be applied. COSY reveals coupled protons, indicating vicinal or geminal relationships. HSQC correlates protons with the carbons to which they are directly attached, simplifying the ¹H and ¹³C spectra by spreading signals into two dimensions. HMBC provides correlations between protons and carbons separated by two or three bonds, helping to piece together the molecular skeleton. NOESY reveals spatial proximities between nuclei, aiding in the determination of conformation and relative stereochemistry. weebly.comhilarispublisher.com

Detailed analysis of chemical shifts, coupling constants, and cross-peak patterns in these multi-dimensional spectra allows for the unambiguous assignment of signals to specific nuclei within the this compound structure. This process is vital for confirming the synthesized structure matches the intended target. numberanalytics.comhilarispublisher.com

Illustrative Example: Hypothetical Partial ¹H-¹³C HSQC Data for this compound

| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Correlation (C-H) |

| 3.55 | 58.2 | CH |

| 2.10, 2.25 | 31.5 | CH₂ |

| 1.85, 1.90 | 25.9 | CH₂ |

| 3.80 | 45.1 | CH |

| 4.15 | 62.7 | CH |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental findings for this compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate molecular weight and elemental composition of this compound. Unlike low-resolution MS, HRMS provides mass measurements with high precision, often to several decimal places, allowing for the distinction between ions with very similar nominal masses but different elemental compositions. mdpi.commsu.edu This accurate mass measurement is critical for confirming the molecular formula of the intact this compound molecule.

Furthermore, fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into characteristic fragment ions. By analyzing the mass-to-charge (m/z) ratios and relative abundances of these fragments, researchers can deduce substructures and connectivity within this compound. msu.edurroij.combiorxiv.orgnih.gov Common fragmentation techniques include Collision-Induced Dissociation (CID). mdpi.comnih.gov The fragmentation pattern serves as a unique fingerprint that can be compared to spectral libraries or used to propose fragmentation pathways consistent with a proposed structure. msu.edutechnologynetworks.com

The combination of accurate molecular weight from HRMS and structural information from fragmentation analysis provides compelling evidence for the identity of this compound and can help detect impurities. researchgate.net

Illustrative Example: Hypothetical HRMS and MS/MS Data for this compound

| Analysis | m/z Value | Relative Abundance (%) | Proposed Ion/Formula (Illustrative) |

| HRMS (M+H)⁺ | 709.1234 | 100 | [this compound + H]⁺ (C₂₅H₄₁N₆O₂₁Nd + H)⁺ |

| MS/MS (m/z 709.1234) | 581.0876 | 45 | [this compound - Ligand A + H]⁺ |

| 453.0518 | 20 | [this compound - 2x Ligand A + H]⁺ | |

| 128.0358 | 75 | [Ligand A + H]⁺ |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental findings or the confirmed molecular formula/structure for this compound.

Advanced Vibrational Spectroscopy (Infrared and Raman) for this compound Structural Elucidation

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups and molecular bonds present in this compound. photothermal.comjasco-global.comjchps.comacs.org These methods analyze the vibrational modes of a molecule, which are unique to its structure.

IR spectroscopy measures the absorption of infrared light by the molecule, corresponding to vibrations that cause a change in the molecular dipole moment. photothermal.comjchps.com This technique is particularly sensitive to polar functional groups such as O-H, N-H, C=O, and C-O bonds. rroij.comphotothermal.com The resulting IR spectrum displays characteristic absorption bands at specific wavenumbers, allowing for the identification of these groups within this compound. rroij.comjchps.com

Raman spectroscopy, on the other hand, measures the inelastic scattering of light (Raman scattering) when a molecule is irradiated with a laser. photothermal.comjchps.com Raman active vibrations cause a change in the molecular polarizability. jchps.com This technique is generally more sensitive to non-polar bonds and symmetric vibrations, such as C-C stretches, C=C stretches, and ring breathing modes. photothermal.commt.com

By combining the information from both IR and Raman spectra, a more complete picture of the vibrational modes and functional groups in this compound can be obtained. jasco-global.comjchps.comacs.org This combined approach is powerful for structural elucidation and can also provide insights into the solid-state form or polymorphism of this compound. mt.com Result latoxan.com indicates that IR spectroscopy has been used in the characterization of this compound.

Illustrative Example: Hypothetical Characteristic Vibrational Bands for this compound

| Spectroscopy | Wavenumber (cm⁻¹) | Intensity (Illustrative) | Proposed Functional Group/Bond (Illustrative) |

| IR | 3400-3200 | Strong | O-H or N-H stretch |

| IR | 1650-1750 | Strong | C=O stretch |

| IR | 1000-1200 | Medium | C-O or C-N stretch |

| Raman | 2900-3000 | Medium | C-H stretch |

| Raman | 1400-1600 | Medium | Aromatic ring modes or C=C stretch |

| Raman | 800-1000 | Weak/Medium | C-C backbone vibrations |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental findings for this compound.

State-of-the-Art Chromatographic Separations in this compound Research

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity and quantifying its presence in samples. These methods exploit differences in the partitioning behavior of analytes between a stationary phase and a mobile phase. onlineorganicchemistrytutor.comchromatographytoday.com

Ultra-High Performance Liquid Chromatography (UHPLC) for this compound Purity and Quantitative Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful separation technique that utilizes smaller stationary phase particles and higher mobile phase pressures compared to traditional HPLC. researchgate.netresearchgate.net This results in faster separations, improved resolution, and increased sensitivity, making it ideal for the purity assessment and quantitative analysis of complex molecules like this compound. researchgate.netmdpi.comdomagroup.eu

For purity analysis, UHPLC is used to separate this compound from any synthetic byproducts, starting materials, or degradation products. The presence and relative amounts of impurities are determined by integrating the peaks in the chromatogram. A high-purity sample of this compound would ideally show a single main peak with minimal or no signals from impurities. domagroup.eueurogentec.com

Quantitative analysis of this compound using UHPLC involves establishing a calibration curve by injecting solutions of known this compound concentration and plotting the peak area or height against concentration. The concentration of this compound in an unknown sample can then be determined from its peak area or height using this calibration curve. domagroup.eueurogentec.com Various detectors can be coupled with UHPLC, including UV-Vis detectors (common for quantitative analysis if this compound has a chromophore) and mass spectrometers (UHPLC-MS) for enhanced specificity and identification of separated components. researchgate.netmdpi.com

Illustrative Example: Hypothetical UHPLC Purity Analysis Data for this compound

| Peak Number | Retention Time (min) | Peak Area Units | Percentage of Total Area (%) |

| 1 | 2.15 | 1500 | 1.5 |

| 2 | 4.80 | 98000 | 98.0 |

| 3 | 5.55 | 500 | 0.5 |

Note: This table presents hypothetical data for illustrative purposes only, showing a main peak (Peak 2) and two minor impurity peaks (Peak 1 and 3), and does not represent actual experimental findings for this compound.

Advanced Gas Chromatography (GC) and Hyphenated Techniques in this compound Studies

Gas Chromatography (GC) is typically used for the separation and analysis of volatile or semi-volatile compounds. technologynetworks.comonlineorganicchemistrytutor.comajpaonline.com If this compound or its derivatives are sufficiently volatile or can be converted into volatile forms, GC can be applied. However, given that this compound is described as a complex of a lanthanide element latoxan.comvulcanchem.com, it is less likely to be directly amenable to standard GC analysis without derivatization or decomposition.

More relevant in the context of advanced analytical techniques for potentially less volatile or complex compounds are hyphenated techniques involving GC, such as GC-Mass Spectrometry (GC-MS). technologynetworks.comchromatographytoday.comajpaonline.comwisdomlib.org GC-MS combines the separation power of GC with the identification capabilities of MS. technologynetworks.comwisdomlib.org While direct GC-MS of this compound might be challenging due to its likely low volatility, this technique could be valuable for analyzing volatile impurities or degradation products associated with this compound. technologynetworks.com

In GC-MS, components separated by the GC column enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio and fragmentation pattern. rroij.comtechnologynetworks.com This allows for the identification of individual components within a mixture, even at low concentrations. technologynetworks.com Although direct application to this compound may be limited, GC-MS remains a powerful tool for comprehensive analysis in related studies, such as analyzing solvents or volatile byproducts from its synthesis. chemijournal.com

Illustrative Example: Hypothetical GC-MS Data for Volatile Impurity in this compound Sample

| Peak Number (GC) | Retention Time (min) | Mass Spectrum (Key Ions m/z) | Proposed Identity (Illustrative) |

| 1 | 3.20 | 43, 58, 100 | Residual Solvent A |

| 2 | 7.55 | 59, 87, 115 | Degradation Product X |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental findings or confirmed identities of impurities in this compound.

Based on the available information, specific detailed research findings concerning the single-crystal and powder X-ray diffraction patterns, as well as detailed electron microscopy studies focusing on the morphology and nanoscale characteristics of this compound aggregates, could not be retrieved through the conducted searches. While the chemical identity and some properties of this compound are described, comprehensive data from these advanced analytical techniques specifically applied to this compound were not found in the provided search results.

This compound is identified as a synthetic complex of a lanthanide element, specifically neodymium, with glutamine-derived ligands. Two forms are mentioned with different CAS numbers and molecular formulas: H-Glutaned (CAS 148822-93-9) with a molecular formula of Nd(C₅O₄NH₈)₂·3H₂O and a molecular weight of 489.2 g/mol , and this compound (CAS 148822-97-3) with a molecular formula of Nd(C5O4N2H8)3 ·7H2O and a molecular weight of 708 g/mol . Both are described as a pink powder and are soluble in water and ethanol (B145695). vulcanchem.comlatoxan.com The structure of H-Glutaned is noted to feature a central neodymium ion coordinated with organic ligands derived from glutamine, along with three water molecules completing the coordination sphere. vulcanchem.com

While general principles and applications of X-ray diffraction and electron microscopy in characterizing chemical compounds and materials are well-established wikipedia.orgnih.govresearchgate.net, specific studies detailing the crystallographic parameters (such as unit cell dimensions, space group, and atomic coordinates) or the precise morphology and aggregation behavior of this compound at the nanoscale using these techniques were not present in the search results. Studies on related compounds like glutamic acid or glutathione (B108866) illustrate the potential of these techniques for structural and morphological analysis researchgate.netresearchgate.netnih.govnih.govosti.govnih.govnih.govnih.govscielo.brresearchgate.net, but this data does not directly apply to this compound.

Therefore, a detailed article focusing solely on the diffraction and high-resolution microscopy studies of this compound, as requested by the outline sections 4.3, 4.3.1, and 4.3.2, cannot be generated based on the currently available information.

Compound Names and PubChem CIDs

Chemical Reactivity and Mechanistic Aspects of Glutaned Transformations

Fundamental Chemical Reactions Exhibited by Glutaraldehyde (B144438)

The chemical behavior of glutaraldehyde is dominated by reactions characteristic of aldehydes, particularly its ability to react with nucleophiles.

Glutaraldehyde participates in various oxidation-reduction reactions. It can be synthesized through the oxidation of cyclopentene (B43876) by hydrogen peroxide using tungstic acid-based catalysts. wikipedia.orgacs.org Conversely, it can be oxidized to glutaric acid. acs.org The metabolism of glutaraldehyde is thought to involve an initial oxidation to its corresponding carboxylic acids via aldehyde dehydrogenase, followed by further oxidation. safeworkaustralia.gov.au

The interaction of glutaraldehyde with certain biological molecules involves redox processes. For instance, when used to cross-link hemoglobin, glutaraldehyde was found to reduce the oxidation-reduction potentials of the protein. nih.gov The autoxidation rates of hemoglobin were also observed to increase after cross-linking with glutaraldehyde, especially at basic pH. nih.gov Furthermore, the reaction of glutaraldehyde with primary amines can stimulate rapid oxygen consumption, a process consistent with the oxidation of dihydropyridine (B1217469) intermediates to form stable pyridine (B92270) derivatives. nih.gov Under aerobic conditions, glutaraldehyde has been shown to accelerate the corrosion of X80 pipeline steel, a process involving the oxidation of iron. mdpi.com

Table 1: Oxidation-Reduction Reactions of Glutaraldehyde

| Reaction Type | Reactants | Products | Key Observations | Reference |

|---|---|---|---|---|

| Synthesis | Cyclopentene, Hydrogen Peroxide | Glutaraldehyde | Catalyzed by tungstic acid-based heteropoly acids. | wikipedia.orgacs.org |

| Metabolic Oxidation | Glutaraldehyde, Aldehyde Dehydrogenase | Glutaric acid derivatives, CO₂ | Probable metabolic pathway. | safeworkaustralia.gov.au |

| Reaction with Hemoglobin | Glutaraldehyde, Hemoglobin | Cross-linked Hemoglobin | Reduced oxidation-reduction potentials and increased autoxidation rates. | nih.gov |

| Reaction with Primary Amines | Glutaraldehyde, Primary Amines, O₂ | Pyridine derivatives | Rapid consumption of dissolved oxygen. | nih.gov |

| Steel Corrosion | Glutaraldehyde, X80 steel, O₂ | Iron oxides (Fe₂O₃, Fe₃O₄), FeOOH | Accelerates corrosion under aerobic conditions. | mdpi.com |

Glutaraldehyde's reactivity is profoundly influenced by pH. tandfonline.com It is typically supplied as a mildly acidic solution (pH 3.0-4.5) where it is most stable. cdc.govmst.dk In acidic conditions, glutaraldehyde can form intramolecular ring structures. mst.dk As the pH becomes alkaline, its stability decreases, and it tends to polymerize via aldol (B89426) condensation reactions. wikipedia.orgcdc.govindustrialchemicals.gov.au This polymerization is particularly rapid above pH 9. industrialchemicals.gov.au

The cross-linking action of glutaraldehyde, particularly with proteins, is also pH-dependent. tandfonline.com It reacts with various functional groups on proteins, including amine, thiol, phenol, and imidazole (B134444) groups. tandfonline.com The reaction with primary amine groups to form imines (Schiff bases) is a key mechanism for its cross-linking and biocidal properties. wikipedia.orgtandfonline.com This reaction is reversible over a wide pH range but shows little reversibility between pH 7.0 and 9.0. tandfonline.comindianchemicalsociety.com The optimal pH for the insolubilization of proteins by glutaraldehyde often corresponds to the isoelectric point of the specific protein. tandfonline.com

Table 2: pH-Dependent Stability and Reactivity of Glutaraldehyde

| pH Range | Dominant Species/Reaction | Stability | Reference |

|---|---|---|---|

| Acidic (e.g., pH 3.0-4.5) | Monomer, cyclic hemiacetals | High; stable for long periods. | cdc.govmst.dk |

| Neutral (around pH 7) | Equilibrium of monomer, polymers; rapid reaction with amines. | Decreased; half-life of 102 days at pH 7. | tandfonline.comindustrialchemicals.gov.au |

| Alkaline (pH > 7) | Polymerization via aldol condensation. | Low; half-life of 46 days at pH 9. | wikipedia.orgcdc.govindustrialchemicals.gov.au |

Photochemical and Electrochemical Behavior of Glutaraldehyde

Glutaraldehyde is susceptible to degradation by photochemical processes. In the atmosphere, it is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 16 hours. cdc.gov Direct photolysis in aqueous solutions is also possible, though it appears to be a much slower process, with a reported half-life of 196 days in one study. cdc.gov

The electrochemical behavior of glutaraldehyde has been investigated in various contexts. It has been shown to reduce polyaniline, causing the polymer to become undoped. capes.gov.br In the context of biosensors, glutaraldehyde is used as a cross-linking agent to immobilize enzymes on electrode surfaces. indianchemicalsociety.com Its electrochemical properties are relevant in these applications, as it can interact with the electrode material and the analyte. For example, glutaraldehyde has been used as a receptor for a carbaryl biosensor. indianchemicalsociety.com Furthermore, the electrosynthesis of glutaric acid from glutaraldehyde is being explored as a sustainable production method. researchgate.net

Based on a comprehensive review of available scientific literature, there appears to be no recognized chemical compound with the name "Glutaned." This term does not correspond to any known substance in chemical databases or published research. It is possible that "this compound" is a typographical error, a proprietary name not in the public domain, or a hypothetical molecule.

Therefore, it is not possible to provide an article on the chemical reactivity and mechanistic aspects of "this compound" transformations as requested in the outline.

To receive an accurate and relevant article, please verify the correct name of the chemical compound of interest.

Structure Activity Relationships Sar in Glutaned Derivatives: Chemical and Binding Perspectives

Correlating Structural Motifs with Intrinsic Chemical Reactivity in Glutaned Analogues

The intrinsic chemical reactivity of this compound analogues, particularly those related to glutathione (B108866) (GSH), is profoundly influenced by specific structural motifs within the molecule. The nucleophilic character of the thiol group in the cysteine residue is a key determinant of reactivity, and this is modulated by intramolecular interactions with other functional groups. nih.gov

Research on a series of GSH analogues with modifications in the γ-glutamyl moiety has demonstrated that the free amino group in the γ-L-glutamic acid residue plays a crucial role in activating the thiol group. nih.gov The spatial arrangement and electronic properties of substituents on the γ-glutamyl and C-terminal glycine (B1666218) residues can significantly alter the pKa of the thiol group and, consequently, its nucleophilicity. nih.gov For instance, analogues where the glycine residue is replaced with residues like alanine, glutamic acid, or serine exhibit variations in their redox potentials and protonation constants, which correlate with their chemical reactivity. nih.gov

Furthermore, in analogues designed to react as electrophiles, such as those containing an α,β-unsaturated carbonyl moiety, the reactivity is governed by the degree of polarization of the unsaturated system. researchgate.net Factors that influence this include:

Substitution at the β-position: Monosubstitution at the β-position can impede nucleophilic addition by approximately 1000-fold, while disubstitution can reduce reactivity by over 100,000-fold. nih.gov

Nature of the unsaturated bond: Acetylenic-substituted derivatives are generally more reactive than their olefinic counterparts. researchgate.net

Steric hindrance: Methyl substitution on the vinyl carbons diminishes reactivity, with a more significant reduction observed when the substitution is farther from the carbonyl group. researchgate.net

These findings underscore the delicate interplay between electronic and steric factors in dictating the chemical reactivity of this compound analogues.

Rational Design Principles for this compound Derivatives with Tailored Chemical Properties

The rational design of this compound derivatives with specific chemical properties is a cornerstone of modern medicinal chemistry, enabling the development of molecules with enhanced efficacy, selectivity, and pharmacokinetic profiles. Several key principles guide this process.

One fundamental approach involves the strategic modification of the this compound scaffold to optimize interactions with biological targets. For instance, in the design of activators for the glutamate transporter EAAT2, a thiopyridazine derivative was identified as a hit. nih.gov Subsequent structure-activity relationship (SAR) studies revealed that the thioether and pyridazine moieties were essential for activity. Modification of the benzylthioether group led to derivatives with significantly enhanced potency, demonstrating how targeted modifications can fine-tune biological activity. nih.gov

Another powerful design principle is the use of bioisosteric replacement, where a functional group is replaced with another that has similar steric and electronic properties but may confer improved metabolic stability or binding affinity. In the context of glutathione transferase inhibitors, a rational design approach was employed to create a hybrid organic-inorganic (organometallic) inhibitor. nih.gov In this design, the metal center directs protein binding, while the organic moiety acts as the active-site inhibitor, showcasing an innovative strategy for achieving high potency and selectivity. nih.gov

Furthermore, the design of prodrugs represents a valuable strategy for improving the therapeutic potential of this compound derivatives. For example, a glutathione-responsive glycosylated camptothecin nanosupramolecular prodrug was designed and fabricated using a disulfide bond. nih.gov This design leverages the high intracellular concentration of glutathione in tumor cells to trigger the release of the active drug, thereby enhancing tumor-specific cytotoxicity. nih.gov The choice of the glycosyl ligand was also shown to be critical for optimizing solubility, self-assembly, and cellular uptake. nih.gov

The table below summarizes some rational design strategies and their outcomes for this compound-related compounds.

| Design Strategy | Target | Desired Chemical Property | Outcome |

| Modification of benzylthioether | EAAT2 glutamate transporter | Enhanced activation | Derivatives with >6-fold enhancement in EAAT2 levels. nih.gov |

| Organometallic hybrid design | Glutathione transferase | Potent and selective inhibition | Creation of a hybrid inhibitor with distinct binding and inhibitory moieties. nih.gov |

| Glutathione-responsive disulfide linker | Tumor-specific drug delivery | Controlled release of active drug | Nanosupramolecular prodrug with enhanced tumor cell uptake and cytotoxicity. nih.gov |

| Macrocyclization of peptide mimetics | Plk1 PBD | High-affinity binding | Introduction of additional hydrogen-bonding interactions not present in the linear parent peptide. rsc.org |

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that has been effectively applied to this compound systems to correlate the chemical structure of compounds with their biological activities. wikipedia.org QSAR models are mathematical equations that relate physicochemical properties or theoretical molecular descriptors of a series of compounds to their activities, thereby enabling the prediction of the activity of new, unsynthesized analogues. wikipedia.org

In the study of glutathione-derived peptides with antioxidant activity, QSAR modeling was used to analyze the relationship between the chemical structure and free radical scavenging ability. rsc.org The models revealed that the amino acids adjacent to the C-terminal region played a more pivotal role in antioxidant activity than those at the N-terminal. rsc.org Furthermore, the analysis highlighted that the physicochemical properties of hydrophobicity, steric properties, and electronic properties all contribute to the antioxidant activity, and their relative importance can vary depending on the specific assay used. rsc.org

For modulators of glutamate receptors, QSAR has been instrumental in identifying novel compounds. In one study, a QSAR model was developed to specifically identify positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5) that bind to a site distinct from known modulators. nih.gov This model, in conjunction with medicinal chemistry filters, was used to screen a large database of compounds, leading to the identification of several novel PAMs. nih.gov This demonstrates the power of QSAR in guiding virtual screening campaigns and prioritizing compounds for experimental testing.

The development of robust QSAR models depends on several factors, including the quality of the input data, the selection of appropriate descriptors, and the statistical methods used for model building and validation. nih.gov For this compound systems, a wide range of descriptors can be employed, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule.

Electronic descriptors: These quantify the electronic properties of the molecule, such as partial charges and orbital energies.

Hydrophobic descriptors: These, such as logP, describe the lipophilicity of the molecule.

The following table presents a conceptual overview of descriptors that could be used in a QSAR model for predicting the activity of this compound derivatives.

| Descriptor Class | Example Descriptors | Potential Correlated Activity |

| Electronic | HOMO/LUMO energies, Mulliken charges | Chemical reactivity, receptor binding affinity |

| Steric | Molecular volume, surface area | Receptor pocket fitting, steric hindrance |

| Hydrophobic | LogP, molar refractivity | Membrane permeability, protein binding |

| Topological | Wiener index, Kier & Hall indices | Overall molecular shape and branching |

By leveraging QSAR, researchers can gain valuable insights into the structural requirements for a desired biological activity, accelerate the discovery of new lead compounds, and optimize the properties of existing ones.

Interactions of Glutaned with Diverse Molecular and Material Systems

Investigation of Non-Covalent Interactions of Glutathione (B108866) in Supramolecular Systems (e.g., Host-Guest Chemistry)

Non-covalent interactions are fundamental forces that govern the structure and function of large molecules like proteins and are crucial in the formation of supramolecular assemblies. wikipedia.orgthno.org These interactions, which include hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic effects, are weaker than covalent bonds but collectively play a significant role in molecular recognition and self-assembly. wikipedia.orgjove.comfiveable.me In the context of supramolecular chemistry, host-guest chemistry describes the formation of complexes where a "host" molecule encapsulates a "guest" molecule, held together by these non-covalent forces. wikipedia.org

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine (B1666218), actively participates in non-covalent interactions within supramolecular systems. mdpi.com Its structure, featuring multiple functional groups—carboxylates, an amine, and a thiol—allows it to engage in a variety of these weak interactions. bibliotekanauki.plasianpubs.org

Research has explored glutathione's role in host-guest chemistry, often acting as the guest molecule. For instance, theoretical studies have modeled the interaction between glutathione as a host and a hydroxyl radical as a guest. plos.org This recognition process is characterized by two steps: "catching," which involves the formation of complexes primarily between the anionic carboxyl groups of GSH and the radical, and "steering," where the flexibility of the glycine residue helps to orient the radical for further interaction. plos.org

Furthermore, glutathione's ability to form non-covalent assemblies is critical for creating functional biomaterials. In one study, a glutathione-pyrene conjugate was synthesized to drive non-covalent self-assembly in water through hydrophobic interactions, leading to the formation of hydrogels. nih.govresearchgate.net The pyrene (B120774) moieties cluster together, while the glutathione portion interacts with the aqueous environment, demonstrating how non-covalent forces can be harnessed to direct molecular organization. nih.govresearchgate.net

In other examples, supramolecular amphiphiles are formed through host-guest interactions involving cyclodextrins as the host and a glutathione-containing molecule as the guest. rsc.orgrsc.org These assemblies can form vesicles that are sensitive to the concentration of glutathione, showcasing a responsive system based on dynamic non-covalent interactions. rsc.org The table below summarizes the primary non-covalent interactions that are key to the structure and interactions of biomolecules like glutathione. colostate.edu

| Interaction Type | Description | Typical Strength (kcal/mol) |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. jove.com | 1-7 |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions (e.g., between the carboxylate and amino groups of glutathione). jove.com | 3-7 |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from temporary fluctuations in electron distribution. jove.com | 0.5-1 |

| Hydrophobic Effects | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. jove.com | 1-2 |

Coordination Chemistry of Glutathione with Metal Centers and Inorganic Complexes

Glutathione is a highly versatile ligand in coordination chemistry due to its multiple potential binding sites: two carboxylate groups, one amino group, one thiol group, and two peptide bonds. bibliotekanauki.plasianpubs.org This structural complexity allows it to form stable complexes with a wide array of metal ions. nih.gov The coordination behavior of glutathione is often described in the context of Hard and Soft Acid and Base (HSAB) theory.

Binding Modes of Glutathione:

Soft metal ions , such as mercury(II) and cadmium(II), show a strong preference for coordinating with the soft thiol sulfur atom of the cysteine residue. bibliotekanauki.plnih.gov

Hard metal ions , like iron(III) and calcium(II), preferentially bind to the "hard" donor atoms of the glutamic acid residue, namely the carboxylate and amino groups. bibliotekanauki.plnih.gov

Transition metal ions , including copper(II), zinc(II), and nickel(II), which are borderline acids, can coordinate to the thiol group, the glutamic acid moiety, and sometimes the peptide nitrogens. bibliotekanauki.plnih.gov

The interaction with metal ions can be redox-active. For instance, glutathione can reduce Fe(III) to Fe(II) and Cr(VI) to intermediate oxidation states. asianpubs.org The specific coordination environment and the resulting stability of the complex depend on factors like the pH of the solution and the metal-to-ligand ratio. bibliotekanauki.pl

The stability of these metal-glutathione complexes is quantified by their stability constants (log β). A higher value indicates a more stable complex. The stability of complexes with several bivalent and trivalent metal ions has been determined experimentally. iaea.orgniscpr.res.in

| Metal Ion | Log Stability Constant (log β) | Coordination Preference |

| Cu(II) | High | Thiol, Amine, Carboxylate |

| Pb(II) | High | Primarily Thiol |

| Ni(II) | Moderate | Thiol, Amine |

| Zn(II) | Moderate | Thiol, Amine, Carboxylate |

| Co(II) | Moderate | Thiol, Amine |

| Cd(II) | Moderate | Primarily Thiol |

| Fe(III) | High | Carboxylate, Amine (followed by reduction) |

| Mn(II) | Low | Carboxylate |

| Mg(II) | Low | Carboxylate |

| Ca(II) | Low | Carboxylate |

Note: The exact values of stability constants can vary depending on the experimental conditions (e.g., pH, ionic strength, temperature). The table provides a general trend of stability and primary binding sites. asianpubs.orgniscpr.res.in

Formation and Characterization of Supramolecular Assemblies Involving Glutathione

The self-assembly of glutathione and its derivatives into larger, ordered structures is a key area of research in supramolecular chemistry. rsc.org These assemblies are driven by non-covalent interactions and can result in the formation of materials like hydrogels, vesicles, and nanofibers. rsc.orgfrontiersin.org

Glutathione-Based Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Glutathione and its oxidized form, glutathione disulfide (GSSG), can act as gelators.

Gold-Glutathione Hydrogels: The self-assembly of gold(I) thiolates with glutathione can form polymeric species that result in a pH-responsive supramolecular hydrogel. rsc.org

Graphene Oxide Triggered Gels: Graphene oxide can serve as a template to immobilize glutathione, which is then oxidized and self-assembles into colloidal particles that form a gel. rsc.org

Gels with Organic Molecules: An achiral organic coumarin (B35378) molecule and the chiral glutathione biomolecule can co-assemble to form a chiral gel with helical fiber structures. nih.gov The stability and properties of these gels can be influenced by factors like the solvent composition and the presence of oxidizing agents. nih.gov

Glutathione-Responsive Vesicles: Vesicles are hollow, spherical structures formed from the self-assembly of amphiphilic molecules. By incorporating glutathione-sensitive linkages, these vesicles can be designed to release their contents in response to specific biological cues.

Disulfide-Linked Amphiphiles: Supramolecular amphiphiles can be formed through host-guest chemistry, for example, between a cyclodextrin (B1172386) host and a guest molecule containing a disulfide bond. rsc.orgrsc.org These can self-assemble into vesicles. In an environment with a high concentration of glutathione, as found inside cells, the disulfide bond is cleaved via a thiol-disulfide exchange reaction, leading to the disassembly of the vesicle and the release of its cargo. rsc.org

Protein Assemblies: Glutathione can also mediate the formation of complex, hierarchical protein assemblies. By engineering an effector molecule containing a glutathione moiety, researchers have been able to drive the formation of dynamic protein structures like nanowires, nanorings, and nanobranches. nih.gov These assemblies can have switchable enzymatic activity that is modulated by the local concentration of glutathione. nih.gov

The characterization of these supramolecular structures relies on a variety of analytical techniques, including:

Environmental and Green Chemistry Research Aspects of Glutaned

Environmental Fate, Transport, and Degradation Pathways of Glutaned

General principles of environmental chemistry suggest that the fate and transport of metal complexes can be influenced by factors such as pH, the presence of other ions, and the activity of microorganisms. Degradation pathways might involve the breakdown of the organic ligand and the potential release or sequestration of the metal ion. However, without specific studies on this compound, its unique environmental behavior, including its persistence, mobility in different media, and the nature of its degradation products, remains largely uncharacterized in the provided information.

Development of Sustainable Synthesis and Processing Methodologies for this compound

Information specifically on the development of sustainable synthesis and processing methodologies for this compound (L9048) is not found in the available search results. Sustainable chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgacs.org Key principles include using renewable feedstocks, minimizing waste generation, employing safer solvents and reaction conditions, and designing less hazardous chemical products. rsc.org

While the general field of chemistry is increasingly focusing on developing greener synthetic routes for various compounds, including metal complexes and pharmaceuticals, specific research applying these principles to the synthesis of this compound is not documented in the consulted sources. york.ac.ukrsc.org Developing a sustainable synthesis for this compound would ideally involve evaluating the environmental impact of the raw materials, the efficiency of the synthetic route, the energy consumption, and the management of any byproducts or waste generated during its production. The absence of published research in this area suggests that either such studies have not been conducted or are not widely reported in the publicly accessible literature reviewed.

Application of Green Analytical Chemistry Principles in this compound Monitoring and Research

The application of green analytical chemistry principles specifically for the monitoring and research of this compound (L9048) in environmental matrices or other relevant samples is not detailed in the available information. Green analytical chemistry seeks to minimize the environmental impact of analytical procedures, for example, by reducing solvent usage, energy consumption, and waste generation, and by using less hazardous reagents. mdpi.comfiveable.menih.gov

Environmental monitoring typically involves collecting samples from various sources (water, soil, air) and using analytical techniques to detect and quantify target substances. fiveable.meppsthane.comeurofinsus.com Common analytical methods include chromatography, spectroscopy, and mass spectrometry, often coupled with sample preparation techniques like solid-phase extraction or liquid-liquid extraction. fiveable.menih.gov Applying green chemistry principles to these methods for this compound would involve selecting environmentally friendly solvents, miniaturizing analytical systems, or developing in-situ monitoring techniques to reduce the need for sample transport and preparation. mdpi.com However, specific methodologies developed or applied for the environmental monitoring or analysis of this compound using green analytical chemistry approaches are not described in the provided search results.

Based on a comprehensive review of available scientific and chemical literature, there is no evidence of a compound named "this compound." This name does not correspond to any known chemical structure or substance in established chemical databases and research platforms.

Therefore, it is not possible to generate an article on the "Advanced Non-Clinical Applications and Materials Science Research of this compound" as the subject of the query does not exist. The creation of scientifically accurate content, including detailed research findings and data tables for the specified outline, is contingent on the existence and documented study of the chemical compound .

If you have a different or correct name for the compound of interest, please provide it, and a detailed article can be generated based on the available research for that specific substance.

Advanced Non Clinical Applications and Materials Science Research of Glutaned

Glutaned in Chemical Sensing and Detection Technologies Research

Development of this compound-Based Sensors for the Detection of Chemical Analytes

The unique luminescent properties of lanthanide complexes make them highly suitable for the development of chemical sensors. researchgate.netmdpi.com These sensors typically operate by detecting changes in the lanthanide ion's luminescence—such as intensity, lifetime, or emission wavelength—upon interaction with a target analyte. nih.gov For a complex like this compound, the sensing mechanism would rely on the interaction of analytes with the Neodymium(III) coordination sphere.

Research into lanthanide-based probes has established several working principles that could be applicable to this compound. One common mechanism involves the displacement of solvent molecules (typically water) from the metal's inner coordination sphere. nih.gov Water molecules are efficient quenchers of lanthanide luminescence due to the high vibrational energy of their O-H bonds. rsc.org An analyte that binds to the Nd³⁺ center and displaces these water molecules would shield the ion, leading to a significant enhancement in luminescence intensity and a longer emission lifetime.

Another potential sensing strategy is competitive displacement, where a target analyte with a strong affinity for the Nd³⁺ ion displaces one or more of the glutamine ligands. researchgate.net Such a change in the coordination environment would alter the electronic structure and, consequently, the photophysical properties of the complex, resulting in a detectable optical signal. The high Lewis acidity of lanthanide ions makes them favor coordination with negatively charged ions, suggesting that this compound could be particularly sensitive to various anions. researchgate.net

The glutamine ligand itself could also play a direct role in analyte recognition. Conformational changes in the peptide ligand induced by an analyte can modify its affinity for the Nd³⁺ ion or alter the efficiency of energy transfer from the ligand to the metal center, providing another pathway for signal modulation. nih.gov

Table 1: Potential Sensing Mechanisms for this compound-Based Probes

| Target Analyte Class | Potential Sensing Mechanism | Expected Luminescent Response |

|---|---|---|

| Anions (e.g., Phosphate, Fluoride) | Displacement of coordinated water/glutamine molecules by the anion, altering the inner coordination sphere of the Nd³⁺ ion. | Increase in NIR luminescence intensity and lifetime due to reduced quenching. |

| Small Biomolecules | Interaction with the glutamine ligand, causing a conformational change that modifies the ligand-to-metal energy transfer efficiency. | Modulation (increase or decrease) of sensitized Nd³⁺ emission. |

| Metal Cations | Competitive binding, where the analyte cation competes with Nd³⁺ for the glutamine ligand, leading to dissociation of the complex. | Decrease in sensitized luminescence as the energy transfer pathway is disrupted. |

| pH Changes | Protonation or deprotonation of the glutamine ligand, affecting its coordination strength and the stability of the this compound complex. | pH-dependent changes in luminescence intensity. |

Investigation of Optoelectronic Properties of this compound for Advanced Detection Platforms

The optoelectronic properties of this compound are fundamentally derived from the electronic structure of the Neodymium(III) ion. wikipedia.org The 4f electrons of lanthanides are shielded by outer 5s and 5p orbitals, resulting in sharp, line-like emission spectra that are characteristic of the specific ion and less sensitive to the external environment compared to other luminophores. nih.gov The Nd³⁺ ion is well-known for its strong emission in the near-infrared (NIR) region, which is of significant interest for applications in telecommunications, lasers, and bio-imaging, where NIR light provides deeper tissue penetration. wikipedia.orgrsc.org

The primary luminescent transitions for Nd³⁺ occur from the excited ⁴F₃/₂ state to lower-lying ⁴Iⱼ states. nist.govobspm.fr The most prominent of these transitions are:

⁴F₃/₂ → ⁴I₉/₂ (~860-900 nm)

⁴F₃/₂ → ⁴I₁₁/₂ (~1060 nm), famously used in Nd:YAG lasers. nist.govobspm.fr

⁴F₃/₂ → ⁴I₁₃/₂ (~1330 nm) acs.org

The investigation of this compound for advanced detection platforms would involve characterizing these photophysical properties. For instance, its use in organic light-emitting diodes (OLEDs) would require efficient electroluminescence, where the complex emits light in response to an electric current. rsc.org Research on other neodymium complexes has shown that high quantum yields and suitable energy levels are essential for their successful integration into such devices. rsc.orgacs.org

Table 2: Characteristic Photophysical Properties of Neodymium(III) Complexes

| Property | Typical Value / Range | Significance |

|---|---|---|

| Ligand Absorption | 250 - 450 nm | Wavelength range for exciting the complex via the antenna ligand. acs.org |

| Major Emission Peaks (NIR) | ~880 nm, ~1060 nm, ~1330 nm | Characteristic fingerprint of Nd³⁺ electronic transitions (⁴F₃/₂ → ⁴Iⱼ). acs.org |

| Luminescence Lifetime (τ) | 0.1 - 10 µs (microseconds) | Long lifetimes allow for time-resolved detection to eliminate background noise. nih.govacs.org |

| Quantum Yield (Φ) | 0.1 - 2% | Measures the efficiency of light emission; highly dependent on the ligand and solvent. rsc.orgacs.org |

| Excited State | ⁴F₃/₂ | The primary emitting energy level of the Nd³⁺ ion. nist.govobspm.fr |

Future Directions and Emerging Research Avenues for Glutaned Studies

Identification of Unexplored and High-Yield Synthetic Routes for Glutaned and its Derivatives

Current information suggests this compound is a synthetic complex latoxan.com. Future research could focus on developing more efficient, cost-effective, and environmentally sustainable synthetic routes. This may involve exploring alternative precursors, optimizing reaction conditions, and investigating novel catalytic systems to improve yield and purity. latoxan.com The potential for stereoisomers of the glutamine-derived ligands suggests avenues for stereoselective synthesis to potentially yield this compound forms with enhanced or altered properties. Furthermore, the design and synthesis of novel this compound derivatives, varying the lanthanide element or modifying the ligand structure, represent a significant future direction. This could lead to compounds with tuned anticoagulant activity, improved pharmacokinetic profiles, or reduced potential for off-target interactions. High-throughput synthesis and screening methods could accelerate the discovery of promising new derivatives.

Application of Advanced Spectroscopic and Imaging Techniques for Elucidating this compound Dynamics at Ultra-Fast Timescales

Understanding the precise molecular dynamics of this compound, particularly its interaction with calcium-binding proteins like prothrombin, requires advanced analytical techniques. Future studies could employ ultra-fast spectroscopic methods, such as time-resolved infrared or Raman spectroscopy, to capture transient intermediates and conformational changes during the binding process. nih.govwikipedia.orgresearchgate.netresearchgate.net Advanced nuclear magnetic resonance (NMR) techniques could provide detailed structural information on this compound in solution and in complex with target molecules. nih.gov High-resolution imaging techniques, such as cryo-electron microscopy (cryo-EM) or atomic force microscopy (AFM), could be utilized to visualize the interaction of this compound with prothrombin or other components of the coagulation cascade at the nanoscale, offering insights into the mechanism of action at a fundamental level.

Integration of Artificial Intelligence, Machine Learning, and Big Data Analytics in this compound Research and Discovery

The complexity of designing novel coordination complexes and understanding their biological interactions makes this compound research ripe for the application of advanced computational methods. Artificial intelligence (AI) and machine learning (ML) algorithms can be trained on existing data of metal complexes and anticoagulant compounds to predict the properties and potential activity of new this compound derivatives before synthesis. researchgate.netresearchgate.net Big data analytics can be employed to process and interpret large datasets generated from high-throughput screening of derivative libraries or complex biological experiments, identifying patterns and correlations that might not be apparent through traditional analysis. researchgate.netresearchgate.net Molecular dynamics simulations and quantum mechanical calculations can provide theoretical insights into this compound's electronic structure, stability, and interaction energies with biological targets, guiding the rational design of improved compounds.

Q & A

Basic: How should experimental designs for synthesizing novel Glutaned derivatives be structured to ensure reproducibility?

Answer:

Experimental protocols must include:

- Detailed synthesis steps (reagents, conditions, purification methods) to enable replication .

- Characterization data (e.g., NMR, HPLC, mass spectrometry) for new compounds, with cross-referencing to established literature for known analogs .

- Control experiments to validate reaction pathways and minimize side products.

- Supplementary documentation of outlier results or failed attempts to aid troubleshooting .

Advanced: How can researchers resolve contradictions in proposed mechanisms of this compound’s biological activity across studies?

Answer:

- Conduct dose-response and time-course analyses to identify context-dependent effects .

- Apply multi-variable statistical models (e.g., ANOVA with post hoc tests) to isolate confounding factors .

- Perform in silico simulations (molecular docking, QSAR) to reconcile discrepancies between in vitro and in vivo data .

- Publish raw datasets and error margins to facilitate meta-analyses .

Basic: What methodological practices ensure reproducibility in this compound toxicity assays?

Answer:

- Standardize cell culture conditions (passage number, media composition) and include positive/negative controls .

- Use blinded scoring for histological or phenotypic assessments to reduce bias .

- Document batch variability in this compound samples (e.g., purity, solubility) .

- Share protocols via open-access platforms (e.g., protocols.io ) for peer validation .

Advanced: What strategies are effective for integrating multi-omics data (e.g., transcriptomics, metabolomics) in this compound research?

Answer:

- Employ systems biology tools (e.g., pathway enrichment analysis, WGCNA) to identify cross-omics correlations .

- Validate hypotheses with targeted experiments (e.g., CRISPR knockouts for gene candidates) .

- Address data heterogeneity using machine learning algorithms (e.g., random forests for feature selection) .

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Basic: What are best practices for collecting and analyzing quantitative data in this compound pharmacokinetic studies?

Answer:

- Use validated analytical methods (e.g., LC-MS/MS) with calibration curves spanning expected concentration ranges .

- Incorporate quality control samples (e.g., spiked matrices) to assess precision and accuracy .

- Apply non-compartmental analysis (NCA) for AUC, C~max~, and t~1/2~ calculations .

- Report sampling timepoints and animal/human demographics to contextualize variability .

Advanced: How should researchers address ethical challenges in human trials involving this compound?

Answer:

- Obtain informed consent with explicit disclosure of potential risks (e.g., hepatotoxicity) .

- Design independent Data Safety Monitoring Boards (DSMBs) to oversee adverse events .

- Ensure inclusivity in participant recruitment to avoid demographic bias .

- Publish negative outcomes to prevent publication bias and inform future trials .

Basic: What statistical approaches are appropriate for analyzing conflicting efficacy data in this compound studies?

Answer:

- Perform power analyses pre-study to minimize Type I/II errors .

- Use meta-regression to explore heterogeneity across studies (e.g., dosage, population) .

- Apply Bayesian frameworks to update prior probabilities with new evidence .

- Disclose effect size metrics (e.g., Cohen’s d) rather than relying solely on p-values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.